N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a furan-3-yl hydroxyethyl substituent and a methoxy group on the benzenesulfonamide core. The hydroxyethyl group may enhance solubility or influence receptor binding, while the methoxy substituent could modulate electronic effects or metabolic stability.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-18-11-3-2-4-12(7-11)20(16,17)14-8-13(15)10-5-6-19-9-10/h2-7,9,13-15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQOJFITCWJSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide moiety can interact with enzymes or receptors, leading to modulation of their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide
This compound (CAS: 1421514-76-2) shares the benzenesulfonamide backbone and furan substituent with the target molecule but differs in key aspects:
- Substituents : A chlorine atom at position 3 and a thienylmethyl group replace the hydroxyethyl and methoxy groups in the target compound.
- Functional Implications : The chloro group may enhance lipophilicity and electrophilic reactivity, while the thiophene moiety could alter π-π stacking interactions compared to furan. This structural divergence likely impacts bioavailability and target selectivity .
N-Phenyl-2-furohydroxamic Acid
From , N-phenyl-2-furohydroxamic acid (compound 11) incorporates a hydroxamic acid group instead of a sulfonamide. Hydroxamic acids are potent metal-chelating agents (e.g., histone deacetylase inhibitors), whereas sulfonamides are often used as enzyme inhibitors (e.g., carbonic anhydrase). This difference suggests divergent biological targets and mechanisms of action .
Functional Comparisons
Antioxidant Activity
Compounds in , such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8), were evaluated for antioxidant activity using DPPH and β-carotene assays. However, the absence of a free phenolic -OH group (replaced by methoxy) could reduce efficacy compared to benchmark antioxidants like BHA .
Sulfonylurea Herbicides ()
Metsulfuron-methyl and related herbicides share the sulfonamide group but feature triazine rings and methoxy substituents. These compounds inhibit acetolactate synthase (ALS) in plants.
Data Tables
Table 1. Structural and Functional Comparison of Sulfonamide Derivatives
Research Findings and Implications
- Antioxidant Potential: The hydroxyethyl group in the target compound may mimic the reducing capacity of phenolic -OH groups seen in ’s hydroxamic acids, albeit with lower efficiency due to steric and electronic differences .
- Metabolic Stability: The methoxy group in benzenesulfonamides (as in ’s herbicides) is known to resist oxidative metabolism, suggesting improved pharmacokinetics for the target molecule compared to non-methoxy analogues .
Biological Activity
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13NO4S
- Molecular Weight : 287.35 g/mol
- CAS Number : 2034239-32-0
- SMILES Notation : CS(=O)(=O)NCC(c1cccs1)(c1ccoc1)O
The compound features a furan ring, a hydroxyethyl side chain, and a methoxy group attached to a benzenesulfonamide backbone. This unique structure suggests diverse chemical reactivity and potential biological activity.
Antimicrobial Activity
Several studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the furan and methoxy groups in this compound enhances its interaction with microbial enzymes, potentially leading to inhibition of bacterial growth.
Anti-inflammatory Effects
Research has shown that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also possess anti-inflammatory activity.
Enzyme Inhibition Studies
Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, such as phospholipase A2 and lipoxygenase. These enzymes play crucial roles in the biosynthesis of inflammatory mediators.
Synthesis and Evaluation
A notable study synthesized various sulfonamide derivatives, including this compound, and evaluated their biological activities. The study employed bioassays to assess antibacterial and antifungal efficacy, revealing promising results for compounds with similar structures.
Clinical Implications
Case reports have documented the therapeutic potential of sulfonamides in treating infections resistant to conventional antibiotics. The unique properties of this compound may offer new avenues for treatment strategies against resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
